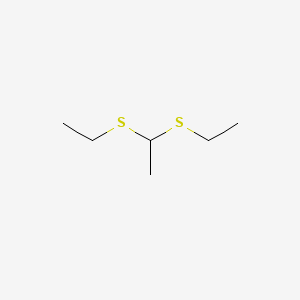

Ethane, 1,1-bis(ethylthio)-

Descripción

Structure

3D Structure

Propiedades

Número CAS |

14252-42-7 |

|---|---|

Fórmula molecular |

C6H14S2 |

Peso molecular |

150.3 g/mol |

Nombre IUPAC |

1,1-bis(ethylsulfanyl)ethane |

InChI |

InChI=1S/C6H14S2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3 |

Clave InChI |

CIYDRAJJTMIKGP-UHFFFAOYSA-N |

SMILES canónico |

CCSC(C)SCC |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Ethane, 1,1 Bis Ethylthio

Direct Thioacetalization Procedures and Catalyst Development

The most common and direct method for synthesizing Ethane (B1197151), 1,1-bis(ethylthio)- is the thioacetalization of acetaldehyde (B116499) with ethanethiol (B150549). This reaction involves the nucleophilic addition of two equivalents of ethanethiol to the carbonyl carbon of acetaldehyde, typically in the presence of a catalyst.

Brønsted and Lewis Acid Catalysis in Thioacetal Formation

The formation of thioacetals from aldehydes and thiols is generally catalyzed by acids. Both Brønsted and Lewis acids are effective in promoting this transformation. tcichemicals.comthieme-connect.de

Brønsted Acid Catalysis: Protic acids, such as p-toluenesulfonic acid and tungstophosphoric acid, are commonly used catalysts for thioacetalization. organic-chemistry.org These acids protonate the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethanethiol. o-Benzenedisulfonimide has been identified as a novel and reusable Brønsted acid catalyst for various acid-catalyzed reactions, including acetalization. lookchem.com

Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl2), boron trifluoride etherate (BF3·OEt2), aluminum chloride (AlCl3), and titanium tetrachloride (TiCl4), are also widely employed to catalyze thioacetal formation. acs.org These catalysts coordinate with the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. Nickel(II) chloride has been shown to promote the thioacetalization of aromatic aldehydes with ethanethiol. thieme-connect.de Hafnium trifluoromethanesulfonate (B1224126) has also been used as a catalyst for the conversion of various carbonyl compounds to their corresponding thioacetals under mild conditions. organic-chemistry.org The use of Lewis acids in catalysis can alter the shapes and products of certain reactions. nih.gov Furthermore, Lewis acid-catalyzed cyclization reactions have been investigated for the synthesis of methylenetetrahydrofurans. nih.gov

The choice of catalyst can significantly influence the reaction rate and yield. The table below summarizes the use of various acid catalysts in thioacetalization reactions.

| Catalyst Type | Catalyst Example | Substrate | Thiol | Observations |

| Brønsted Acid | p-Toluenesulfonic acid | Aldehydes, Ketones | Dithiols | Promotes protection of carbonyls as thioacetals. organic-chemistry.org |

| Brønsted Acid | Tungstophosphoric acid | Aldehydes, Ketones | Thiols | Effective and highly selective, often in solvent-free conditions. organic-chemistry.org |

| Brønsted Acid | o-Benzenedisulfonimide | Allylic Alcohols | Ethanol | Effective for dehydration and etherification. lookchem.com |

| Lewis Acid | Zinc Chloride (ZnCl2) | Aromatic Aldehydes | Thiols | Commonly used for transforming aldehydes into dithioacetals. thieme-connect.de |

| Lewis Acid | Boron Trifluoride Etherate (BF3·OEt2) | Aldehydes | Thiols | A common reagent for preparing thioacetals. acs.org |

| Lewis Acid | Nickel(II) Chloride | 4-Methoxybenzaldehyde | Ethanethiol | Promotes thioacetalization. thieme-connect.de |

| Lewis Acid | Hafnium Trifluoromethanesulfonate | Aldehydes, Ketones | Thiols | Effective under mild, racemization-free conditions. organic-chemistry.org |

Solvent-Free and Environmentally Conscious Synthetic Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Solvent-free, or "green," chemistry approaches aim to reduce or eliminate the use of hazardous solvents, thereby minimizing environmental impact. mdpi.com

Solvent-free thioacetalization of aldehydes has been achieved using catalysts like tungstophosphoric acid and N-bromosuccinimide. organic-chemistry.orgresearchgate.net These reactions often proceed with high efficiency and shorter reaction times compared to conventional methods. Microwave irradiation has also been employed to accelerate thioacetalization reactions under solvent-free conditions. researchgate.net

Visible-light photoredox catalysis has emerged as a metal-free and solvent-free method for thioacetalization. lookchem.com This approach utilizes an organic photocatalyst, such as eosin (B541160) Y, to facilitate the carbon-sulfur bond formation at ambient temperature. Furthermore, direct anodic (thio)acetalization of aldehydes with thiols under neutral conditions has been developed as a versatile and environmentally friendly protocol. rsc.org

Indirect Synthetic Pathways from Precursor Molecules

Besides the direct thioacetalization of acetaldehyde, Ethane, 1,1-bis(ethylthio)- can be synthesized through indirect pathways involving the transformation of various precursor molecules.

Transformations Involving Halogenated Ethanes or Analogues

Functional Group Interconversions to Yield Ethane, 1,1-bis(ethylthio)-

Another indirect approach involves the transformation of other functional groups into the desired thioacetal. For instance, acetals can be converted to thioacetals through transthioacetalization reactions. This involves reacting an acetal (B89532) with a thiol in the presence of a catalyst, such as iodine. organic-chemistry.org This method is particularly useful for the chemoselective conversion of acetals to thioacetals while preserving other functional groups.

Additionally, vinyl ethers can serve as precursors for the synthesis of thioacetals. rsc.orgnih.govresearchgate.netresearchgate.netrsc.org The reaction of a vinyl ether with a thiol under acidic conditions can lead to the formation of a thioacetal.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of Ethane, 1,1-bis(ethylthio)-. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

The development of highly efficient and selective catalysts is a primary strategy for yield enhancement. For instance, the use of hafnium trifluoromethanesulfonate has been shown to give high yields of thioacetals under mild conditions. organic-chemistry.org Similarly, visible-light photoredox catalysis with eosin Y has demonstrated excellent yields for thioacetalization. lookchem.com

The reaction medium can also play a significant role. While solvent-free conditions are often preferred for their environmental benefits, in some cases, the use of a specific solvent can improve the solubility of reactants and facilitate the reaction. The optimization of reaction conditions for thioketal reactions has been a subject of research. researchgate.net

The table below presents a summary of research findings on the optimization of thioacetalization reactions.

| Catalyst | Substrate | Thiol/Dithiol | Conditions | Yield |

| Tungstophosphoric acid | Aldehydes, Ketones | Thiols | Solvent-free | Excellent |

| N-Bromosuccinimide | Aldehydes | 1,2-Ethanedithiol | Solvent-free | Excellent |

| Eosin Y (photocatalyst) | Benzaldehyde | 1-Dodecanethiol | Visible light, solvent-free | 99% |

| Hafnium trifluoromethanesulfonate | Aldehydes, Ketones | Thiols | Mild conditions | High |

Chemical Reactivity and Mechanistic Investigations of Ethane, 1,1 Bis Ethylthio

Nucleophilic and Electrophilic Reactivity Profiles at the Dithioacetal Center

The dithioacetal center of Ethane (B1197151), 1,1-bis(ethylthio)- exhibits a dual reactivity profile. In its neutral form, the carbon atom situated between the two sulfur atoms is electrophilic, akin to the carbonyl carbon of an aldehyde, albeit less reactive. This electrophilicity allows for reactions with strong nucleophiles, often involving the cleavage of the carbon-sulfur bonds.

Conversely, and more significantly in synthetic chemistry, the proton on the central carbon atom is acidic enough to be removed by a strong base, such as n-butyllithium. This deprotonation generates a potent carbon nucleophile, a concept famously exploited in the Corey-Seebach reaction. The resulting carbanion is stabilized by the adjacent sulfur atoms through d-orbital participation and inductive effects. This "umpolung" (polarity reversal) of the traditional electrophilic character of a carbonyl carbon allows the lithiated dithioacetal to react with a wide array of electrophiles.

Table 1: Representative Nucleophilic Reactions of Lithiated 1,1-bis(ethylthio)ethane

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | 1. n-BuLi, THF, -78 °C | Alkylated Dithioacetal |

| 2. R-X | ||

| Aldehyde (R'CHO) | 1. n-BuLi, THF, -78 °C | β-Hydroxy Dithioacetal |

| 2. R'CHO | ||

| Ketone (R'COR'') | 1. n-BuLi, THF, -78 °C | β-Hydroxy Dithioacetal |

| 2. R'COR'' | ||

| Epoxide | 1. n-BuLi, THF, -78 °C | γ-Hydroxy Dithioacetal |

| 2. Epoxide | ||

| Acyl Chloride (R'COCl) | 1. n-BuLi, THF, -78 °C | α-Keto Dithioacetal |

This table presents generalized reactions based on the known reactivity of lithiated dithianes and other dithioacetals.

Radical and Photochemical Transformations of the Ethane, 1,1-bis(ethylthio)- Moiety

The carbon-sulfur bonds in Ethane, 1,1-bis(ethylthio)- are susceptible to cleavage under radical and photochemical conditions. Visible-light-induced photocatalysis, for instance, can promote the cleavage of C-S bonds in dithioacetals, often leading to the regeneration of the parent carbonyl compound or the formation of disulfides. This process typically involves the generation of a radical cation intermediate. rsc.org

Thiyl radicals, which can be generated from dithioacetals, are versatile intermediates for initiating further reactions, such as the cyclization of unsaturated substrates. researchgate.netdicp.ac.cnwhiterose.ac.uk While specific studies on the photochemical degradation of acetaldehyde (B116499) diethyl thioacetal are not extensively detailed in readily available literature, the general principles of thioether and dithioacetal photochemistry suggest that irradiation with UV light can lead to homolytic cleavage of the C-S bonds, generating ethylthiyl radicals and a carbon-centered radical. researchgate.netmdpi.com These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, and addition to unsaturated systems.

Rearrangement Reactions and Isomerization Pathways

Dithioacetals and their derivatives can undergo several types of rearrangement reactions, often triggered by oxidation or treatment with specific reagents.

A prominent rearrangement involving the oxidized form of a dithioacetal is the Pummerer rearrangement. researchgate.nettuni.fimdpi.commanchester.ac.ukacs.org Oxidation of Ethane, 1,1-bis(ethylthio)- to its corresponding monosulfoxide, followed by treatment with an activating agent such as acetic anhydride, can initiate a rearrangement to form an α-acyloxy thioether. The mechanism involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. tuni.fimdpi.comacs.org This reaction is a powerful tool for the functionalization of the carbon atom adjacent to the sulfur.

While sulfenyl shifts are more commonly associated with other organosulfur compounds, related rearrangements in dithioacetal systems can be induced under specific conditions, particularly in the presence of Lewis acids or under photolytic conditions. Base-dependent oxidative rearrangements of dithioacetals under visible-light photoredox catalysis have also been reported to yield disulfide-linked dithioesters. chemrxiv.org

Oxidative and Reductive Manipulations in Targeted Synthetic Sequences

The sulfur atoms in Ethane, 1,1-bis(ethylthio)- can be selectively oxidized to the corresponding sulfoxides and sulfones. The degree of oxidation can often be controlled by the choice of oxidant and reaction conditions. For example, mild oxidizing agents may favor the formation of the monosulfoxide, while stronger oxidants can lead to the disulfone. Anodic oxidation of dithioacetals has been investigated as a method for deprotection to regenerate the carbonyl compound, with the initial products being disulfides. rsc.org

Table 2: Common Oxidative and Reductive Transformations of 1,1-bis(ethylthio)ethane

| Transformation | Reagent/Conditions | Product |

|---|---|---|

| Oxidation to Monosulfoxide | e.g., m-CPBA (1 equiv.) | Ethane, 1-(ethylsulfinyl)-1-(ethylthio)- |

| Oxidation to Disulfone | e.g., m-CPBA (>2 equiv.) | Ethane, 1,1-bis(ethylsulfonyl)- |

| Deprotection (Oxidative Hydrolysis) | e.g., I₂, aq. MeCN | Acetaldehyde |

| Desulfurization | Raney Nickel, EtOH | Propane |

This table provides illustrative examples of common transformations for dithioacetals.

Detailed Mechanistic Studies through Kinetic and Isotopic Labeling Approaches

Detailed mechanistic insights into the reactions of dithioacetals have been gained through kinetic and isotopic labeling studies. For instance, the hydrolysis of dithioacetals is known to be acid-catalyzed, but generally proceeds more slowly than the hydrolysis of their oxygen analogs (acetals). Kinetic studies can elucidate the rate-determining step, which can vary depending on the reaction conditions and the structure of the dithioacetal. gla.ac.uk

Isotopic labeling is a powerful tool for tracing the pathways of atoms during a reaction. mdpi.comnih.gov For example, deuterium (B1214612) labeling can be used to study the mechanism of deprotonation and subsequent reactions of the lithiated dithioacetal. By observing the position of the deuterium label in the products, it is possible to distinguish between different mechanistic pathways. nih.gov In the context of oxidative cleavage, labeling studies with ¹⁸O-water can help to determine the source of the oxygen atom in the regenerated carbonyl group, providing evidence for the involvement of water in the mechanism. researchgate.net While specific kinetic and isotopic labeling studies on Ethane, 1,1-bis(ethylthio)- are not widely reported, the principles derived from studies on analogous dithioacetals are applicable.

Strategic Applications of Ethane, 1,1 Bis Ethylthio in Complex Organic Synthesis

Role as a Synthetic Equivalent for Carbonyl Groups (Umpolung Chemistry)

One of the most significant applications of Ethane (B1197151), 1,1-bis(ethylthio)- lies in its ability to function as a synthetic equivalent of an acetaldehyde (B116499) enolate, a concept central to the principle of "umpolung" or polarity inversion. nih.govresearchgate.net In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting an aldehyde into its dithioacetal, such as Ethane, 1,1-bis(ethylthio)-, the reactivity of the original carbonyl carbon is inverted.

The protons on the carbon atom between the two sulfur atoms in a dithioacetal are rendered acidic due to the stabilizing effect of the adjacent sulfur atoms on the resulting carbanion. researchgate.net This allows for the deprotonation of this carbon using a strong base, typically an organolithium reagent like n-butyllithium, to generate a nucleophilic carbanion. nih.govresearchgate.net This nucleophilic center, which corresponds to the original electrophilic carbonyl carbon, can then react with various electrophiles. This reactivity inversion is the essence of umpolung.

Formation of the dithioacetal: An aldehyde reacts with a dithiol (in the case of cyclic dithianes) or two equivalents of a thiol (for acyclic dithioacetals like Ethane, 1,1-bis(ethylthio)-) under acidic conditions. nih.govchemsrc.com

Deprotonation and reaction with an electrophile: The dithioacetal is treated with a strong base to form a nucleophilic carbanion, which then attacks an electrophile. nih.govnih.gov

Hydrolysis of the dithioacetal: The dithioacetal is hydrolyzed back to a carbonyl group, revealing the product of the carbon-carbon bond formation. nih.gov

This strategy effectively allows for the use of an aldehyde as a nucleophile, opening up synthetic pathways that are not accessible through traditional carbonyl chemistry.

Utility in Carbon-Carbon Bond Formation Reactions

The generation of a nucleophilic carbanion from Ethane, 1,1-bis(ethylthio)- provides a powerful method for the construction of new carbon-carbon bonds. This is primarily achieved through alkylation and condensation/coupling reactions.

The anion generated from the deprotonation of Ethane, 1,1-bis(ethylthio)- is a potent nucleophile that readily participates in alkylation reactions with a variety of electrophiles. nih.gov This allows for the introduction of a wide range of substituents at the carbon atom that was originally the carbonyl carbon of acetaldehyde.

Common electrophiles used in these reactions include:

Alkyl halides: Primary and secondary alkyl halides react efficiently with the dithioacetal anion to form new carbon-carbon single bonds. nih.gov

Epoxides: The anion can open epoxide rings, leading to the formation of β-hydroxy dithioacetals, which are valuable synthetic intermediates. nih.gov

Carbonyl compounds: Aldehydes and ketones react with the dithioacetal anion to form α-hydroxy dithioacetals. nih.gov

Acyl halides and esters: These electrophiles can also react with the dithioacetal anion, leading to the formation of more complex carbonyl compounds after hydrolysis. nih.gov

The versatility of this alkylation chemistry makes Ethane, 1,1-bis(ethylthio)- and related dithioacetals powerful building blocks in the synthesis of complex organic molecules.

Table 1: Examples of Electrophiles Used in Alkylation Reactions with Lithiated Dithioacetals

| Electrophile Class | Specific Example | Product Type (after hydrolysis) |

| Alkyl Halide | Methyl iodide | Ketone |

| Epoxide | Ethylene oxide | β-Hydroxy ketone |

| Aldehyde | Benzaldehyde | α-Hydroxy ketone |

| Ketone | Acetone | α-Hydroxy ketone |

| Acyl Halide | Acetyl chloride | 1,2-Diketone |

Condensation and Coupling Reactions for Expanded Carbon Skeletons

The nucleophilic nature of the lithiated Ethane, 1,1-bis(ethylthio)- allows it to participate in condensation and coupling reactions, leading to the formation of more elaborate carbon skeletons. A prime example of this is its reaction with carbonyl compounds, which is a form of aldol-type condensation. The resulting α-hydroxy dithioacetals can be further manipulated to generate various functional groups.

Furthermore, the dithioacetal anion can engage in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are important precursors for the synthesis of cyclic compounds.

The ability to sequentially add different electrophiles to the dithioacetal anion provides a route to complex molecules with multiple functional groups and stereocenters. This stepwise approach allows for the controlled construction of intricate molecular architectures.

Precursor for Advanced Functional Molecules and Heterocycles

Ethane, 1,1-bis(ethylthio)- and its derivatives serve as valuable precursors for the synthesis of a variety of advanced functional molecules and heterocyclic compounds. A notable example is the synthesis of substituted thiophenes. For instance, 1,1-bis(ethylthio)-1-en-4-ynes, which can be derived from precursors related to Ethane, 1,1-bis(ethylthio)-, undergo DBU-induced isomerization followed by a 5-exo-dig sulfur cyclization and a 1,3-migration of the ethyl group to afford multifunctionalized thiophenes. tandfonline.com Thiophenes are important structural motifs in many pharmaceuticals and materials. nist.gov

The dithioacetal functionality itself can be considered an advanced functional group, as it can be converted into a variety of other functionalities. For example, reduction of the dithioacetal group can lead to the formation of a methylene (B1212753) group, effectively deoxygenating the original carbonyl compound.

Application in Natural Product Synthesis and Medicinal Chemistry Intermediates

While direct and widespread application of Ethane, 1,1-bis(ethylthio)- in the total synthesis of natural products is not extensively documented under its specific name, the underlying dithioacetal chemistry is a cornerstone of many synthetic strategies. The Corey-Seebach reaction, which utilizes dithianes (cyclic dithioacetals), has been instrumental in the synthesis of a vast number of natural products. uwindsor.camdpi.com The principles of umpolung and nucleophilic acylation provided by dithioacetals are frequently employed to construct key carbon-carbon bonds in complex natural product skeletons. The versatility of this methodology allows for the synthesis of intermediates that are crucial for building the intricate architectures of bioactive molecules.

Stereoselective Transformations Initiated by Ethane, 1,1-bis(ethylthio)- or its Derivatives

The development of stereoselective reactions is a central theme in modern organic synthesis. Derivatives of Ethane, 1,1-bis(ethylthio)- can be employed in stereoselective transformations, particularly through the use of chiral auxiliaries. researchgate.netnih.gov Chiral dithioacetals can be synthesized using chiral thiols or by attaching a chiral auxiliary to the dithioacetal precursor.

Metalation of these chiral dithioacetals, followed by reaction with an electrophile, can proceed with high diastereoselectivity. tandfonline.com The chiral environment created by the auxiliary directs the approach of the electrophile, leading to the preferential formation of one stereoisomer. After the reaction, the chiral auxiliary can be removed, yielding an enantiomerically enriched product. This approach has been successfully applied in the asymmetric synthesis of various chiral molecules. tandfonline.com For example, the metalation of chiral dithioacetals derived from camphor, followed by nucleophilic addition to benzaldehyde, has been used to synthesize scalemic mandelic acid. tandfonline.com

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of Ethane, 1,1 Bis Ethylthio and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H (proton) and ¹³C NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework of "Ethane, 1,1-bis(ethylthio)-". The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, offering crucial data for structural assignment.

In the ¹H NMR spectrum, distinct signals are expected for the methine proton (CH), the methyl protons of the central ethane (B1197151) fragment (CH-CH ₃), the methylene (B1212753) protons of the ethylthio groups (S-CH ₂), and the terminal methyl protons of the ethylthio groups (CH₂-CH ₃). The integration of these signals confirms the relative number of protons in each unique environment. Spin-spin coupling patterns, observed as signal multiplicities (e.g., doublets, triplets, quartets), reveal which protons are adjacent to one another, thereby confirming the connectivity of the molecule. For instance, the methine proton signal would appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet.

¹³C NMR spectroscopy provides complementary information, with a distinct signal for each chemically non-equivalent carbon atom. This technique confirms the presence of the four unique carbon environments in "Ethane, 1,1-bis(ethylthio)-": the methine carbon (CH), the methyl carbon of the ethane fragment, the methylene carbons (S-C H₂), and the terminal methyl carbons of the ethyl groups.

Conformational analysis of thioacetals can also be explored using NMR. hhu.deauremn.org.br The rotation around the C-S bonds can influence the chemical shifts of nearby nuclei. Variable temperature NMR studies can provide insights into the dynamics of these conformational changes and the relative stability of different rotamers.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethane, 1,1-bis(ethylthio)-

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Rationale |

| CH(SC₂)₂ | ¹H | ~3.5 - 4.0 | Quartet (q) | Deshielded by two adjacent sulfur atoms. |

| CH(C H₃) | ¹H | ~1.5 - 1.7 | Doublet (d) | Coupled to the single methine proton. |

| S-C H₂-CH₃ | ¹H | ~2.6 - 2.8 | Quartet (q) | Adjacent to a sulfur atom and coupled to a methyl group. |

| S-CH₂-C H₃ | ¹H | ~1.2 - 1.4 | Triplet (t) | Coupled to the adjacent methylene group. |

| C H(SC₂)₂ | ¹³C | ~50 - 55 | - | Carbon atom bonded to two sulfur atoms. |

| CH(C H₃) | ¹³C | ~20 - 25 | - | Aliphatic methyl carbon. |

| S-C H₂-CH₃ | ¹³C | ~25 - 30 | - | Methylene carbon bonded to sulfur. |

| S-CH₂-C H₃ | ¹³C | ~14 - 16 | - | Terminal aliphatic methyl carbon. |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure, especially for more complex derivatives. huji.ac.ilwikipedia.org These techniques display correlations between nuclei, creating a detailed connectivity map.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other. longdom.orglibretexts.org In a COSY spectrum of "Ethane, 1,1-bis(ethylthio)-", cross-peaks would appear between the methine proton (CH) and its adjacent methyl protons (CH-CH ₃). Similarly, correlations would be observed between the methylene (S-CH ₂) and methyl (CH₂-CH ₃) protons of the ethylthio groups. This provides direct evidence of the through-bond connectivity within these fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orglibretexts.org For "Ethane, 1,1-bis(ethylthio)-", the HSQC spectrum would show a correlation peak linking the ¹H signal of the methine proton to the ¹³C signal of the methine carbon, and so on for each C-H bond in the molecule. This allows for the definitive assignment of each carbon resonance.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of a compound's elemental formula. libretexts.org While multiple chemical formulas can have the same nominal mass (integer mass), their exact masses differ due to the mass defects of their constituent atoms (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu, ³²S = 31.97207 amu). libretexts.org

For "Ethane, 1,1-bis(ethylthio)-", the molecular formula is C₆H₁₄S₂. nist.govnist.gov HRMS can confirm this formula by providing an experimental mass that is uniquely consistent with this combination of atoms. This capability is crucial for distinguishing it from potential isomers or other compounds with the same nominal mass.

Interactive Table: HRMS Comparison for Nominal Mass 150

| Molecular Formula | Calculated Exact Mass (amu) | Difference from C₆H₁₄S₂ (amu) |

| C₆H₁₄S₂ | 150.05371 | 0.00000 |

| C₈H₁₄O₂ | 150.09938 | +0.04567 |

| C₇H₁₀N₂O₂ | 150.07423 | +0.02052 |

| C₁₀H₂₂ | 150.17215 | +0.11844 |

| C₉H₁₈O | 150.13577 | +0.08206 |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oup.comdtic.mil The GC separates volatile components of a mixture, and the MS then analyzes each component individually. This makes GC-MS an ideal tool for assessing the purity of a sample of "Ethane, 1,1-bis(ethylthio)-" and for identifying it in complex mixtures.

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. figshare.comwhitman.edu The resulting mass spectrum is a "fingerprint" of the molecule, characterized by a molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern provides valuable structural information. For "Ethane, 1,1-bis(ethylthio)-", characteristic fragmentation pathways would involve the cleavage of carbon-sulfur bonds and alpha-cleavage. researchgate.netyoutube.com

Interactive Table: Plausible Mass Fragments of Ethane, 1,1-bis(ethylthio)- in GC-MS

| m/z Value | Proposed Fragment Ion | Formula | Plausible Origin |

| 150 | [CH₃CH(SCH₂CH₃)₂]⁺ | [C₆H₁₄S₂]⁺ | Molecular Ion (M⁺) |

| 121 | [CH(SCH₂CH₃)₂]⁺ | [C₅H₁₁S₂]⁺ | Loss of a methyl radical (•CH₃) |

| 89 | [CH₃CH(SCH₂CH₃)]⁺ | [C₄H₉S]⁺ | Loss of an ethylthio radical (•SCH₂CH₃) |

| 61 | [CH₃CH₂S]⁺ | [C₂H₅S]⁺ | Ethylthio cation |

| 29 | [CH₃CH₂]⁺ | [C₂H₅]⁺ | Ethyl cation |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice.

Since "Ethane, 1,1-bis(ethylthio)-" is a liquid at room temperature, it is not directly amenable to single-crystal X-ray diffraction analysis. However, the technique is invaluable for studying solid derivatives. For example, thioethers and dithioacetals can act as ligands, coordinating to metal centers to form stable, crystalline complexes. illinois.edunih.gov An X-ray crystallographic study of such a derivative would provide precise information on:

The coordination geometry around the metal center.

The exact bond lengths and angles of the "Ethane, 1,1-bis(ethylthio)-" ligand.

The specific conformation (the arrangement of the ethyl groups and the orientation around the C-S bonds) adopted by the ligand in the solid state. mdpi.com

This information is critical for understanding the steric and electronic properties of the molecule and how it interacts with other chemical species. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of "Ethane, 1,1-bis(ethylthio)-" and its derivatives. These methods provide detailed insights into the molecular vibrations, allowing for the identification of key functional groups and offering a window into the conformational isomers present in a sample.

The vibrational spectrum of "Ethane, 1,1-bis(ethylthio)-" is characterized by a series of absorption bands (in IR) and scattered peaks (in Raman) that correspond to specific stretching, bending, and torsional motions of the atoms. Due to the presence of ethylthio groups, the spectra are expected to be rich with information pertaining to C-H, C-C, and C-S bonds.

Functional Group Identification

The primary application of vibrational spectroscopy in the analysis of "Ethane, 1,1-bis(ethylthio)-" is the identification of its constituent functional groups. The characteristic vibrational frequencies for the principal bonds are summarized in the table below. These assignments are based on established group frequencies for thioethers and alkanes.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (in CH₃ and CH₂) | Symmetric & Asymmetric Stretching | 2850-3000 | Strong (IR), Medium (Raman) |

| C-H (in CH₃ and CH₂) | Bending (Scissoring, Wagging, Twisting) | 1375-1470 | Medium to Weak |

| C-S | Stretching | 600-800 | Medium to Weak (IR), Strong (Raman) |

| C-C | Stretching | 800-1200 | Weak to Medium |

The C-S stretching vibrations are particularly diagnostic for thioethers and thioacetals. rsc.org In "Ethane, 1,1-bis(ethylthio)-", the presence of two C-S bonds attached to the same carbon atom (the acetal (B89532) carbon) may lead to symmetric and asymmetric stretching modes, resulting in two distinct bands in the 600-800 cm⁻¹ region. The intensity of these bands is typically weak to medium in the infrared spectrum but often produces a strong signal in the Raman spectrum, making Raman spectroscopy a complementary and valuable technique for observing the sulfur-containing backbone of the molecule.

The C-H stretching region, between 2850 and 3000 cm⁻¹, is expected to show multiple overlapping bands corresponding to the methyl (CH₃) and methylene (CH₂) groups of the ethyl fragments. The precise positions and shapes of these bands can be influenced by the local molecular environment and conformation. Similarly, the C-H bending vibrations in the 1375-1470 cm⁻¹ range provide further confirmation of the aliphatic nature of the molecule.

Conformational Analysis

"Ethane, 1,1-bis(ethylthio)-" possesses significant conformational flexibility due to rotation around its C-C and C-S single bonds. This rotation can lead to the existence of different conformers, such as anti and gauche arrangements of the ethyl groups relative to each other. Vibrational spectroscopy is highly sensitive to these subtle structural changes, as different conformers will exhibit distinct vibrational spectra.

Studies on related flexible molecules containing thioether linkages have demonstrated that certain vibrational modes, especially those involving the C-S bonds and the carbon skeleton, can shift in frequency and change in intensity depending on the dihedral angles of the molecule. mdpi.com For "Ethane, 1,1-bis(ethylthio)-", variations in the rotational state around the C-S bonds would alter the coupling between the vibrational modes of the ethyl groups and the central dithioacetal core, leading to discernible changes in the fingerprint region (below 1500 cm⁻¹) of the vibrational spectra.

A detailed conformational analysis would typically involve temperature-dependent spectroscopic studies. By acquiring spectra at different temperatures, it may be possible to observe changes in the relative intensities of bands corresponding to different conformers, allowing for the determination of their relative thermodynamic stabilities.

Theoretical and Computational Chemistry Studies on Ethane, 1,1 Bis Ethylthio

Electronic Structure Analysis and Bonding Characteristics via Quantum Mechanical Calculations

A key feature of the electronic structure of "Ethane, 1,1-bis(ethylthio)-" is the nature of the carbon-sulfur (C-S) bonds. These bonds are longer and more polarizable than their carbon-oxygen (C-O) counterparts in acetals. Quantum mechanical calculations can quantify bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Analysis of the molecular orbitals (MOs) would likely reveal that the highest occupied molecular orbital (HOMO) has significant contributions from the non-bonding lone pairs on the sulfur atoms. This localization of the HOMO on the sulfur atoms is indicative of their nucleophilic character. Conversely, the lowest unoccupied molecular orbital (LUMO) would be associated with antibonding orbitals, likely the σ* orbitals of the C-S bonds. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be employed to determine the partial atomic charges on each atom. In "Ethane, 1,1-bis(ethylthio)-", the sulfur atoms are expected to carry a partial negative charge, while the central methine carbon (CH) and the adjacent carbons of the ethyl groups would bear partial positive charges. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Interactive Data Table: Calculated Atomic Charges (Hypothetical)

Below is a hypothetical table of calculated partial atomic charges for "Ethane, 1,1-bis(ethylthio)-" based on quantum mechanical calculations.

| Atom | Hypothetical Partial Charge (a.u.) |

| S1 | -0.15 |

| S2 | -0.15 |

| C (methine) | +0.10 |

| C (methylene) | +0.05 |

| C (methyl) | -0.08 |

| H (methine) | +0.05 |

| H (methylene) | +0.04 |

| H (methyl) | +0.03 |

Conformational Preferences and Energy Landscapes Derived from Computational Modeling

The flexibility of the ethylthio groups in "Ethane, 1,1-bis(ethylthio)-" allows for a complex conformational landscape. Computational modeling is an indispensable tool for exploring the various possible spatial arrangements (conformers) of the molecule and determining their relative stabilities. The potential energy surface (PES) of the molecule can be mapped by systematically rotating the key dihedral angles, particularly those around the C-S bonds.

For acyclic dithioacetals, the relative orientation of the two sulfur atoms and their substituents is a primary determinant of conformational stability. Staggered conformations are generally favored over eclipsed conformations to minimize torsional strain. In "Ethane, 1,1-bis(ethylthio)-", rotations around the methine C-S bonds will lead to various conformers, which can be described by the dihedral angles between the C-S-C planes.

Computational studies on similar acyclic molecules suggest that gauche and anti conformations will be the most stable. The energy differences between these conformers are typically small, on the order of a few kcal/mol. The energy landscape will reveal the global minimum energy conformation, which is the most populated conformer at a given temperature, as well as the energy barriers for interconversion between different conformers. These barriers are important for understanding the molecule's dynamic behavior.

Interactive Data Table: Relative Energies of Hypothetical Conformers

This table presents hypothetical relative energies for different conformers of "Ethane, 1,1-bis(ethylthio)-" as would be determined by computational modeling.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Anti-Anti | 180 | 180 | 1.5 |

| Anti-Gauche | 180 | 60 | 0.5 |

| Gauche-Gauche | 60 | 60 | 0.0 (Global Minimum) |

| Eclipsed | 0 | 0 | 5.0 (Transition State) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful method for elucidating the detailed mechanisms of chemical reactions involving "Ethane, 1,1-bis(ethylthio)-". A common reaction for thioacetals is their hydrolysis back to the corresponding aldehyde (acetaldehyde in this case) and thiols (ethanethiol). While this reaction is typically slow for thioacetals under acidic conditions compared to acetals, computational chemistry can provide a step-by-step understanding of the process.

The modeling of the hydrolysis mechanism would involve identifying all relevant intermediates and, crucially, the transition states that connect them. According to transition state theory, the rate of a reaction is determined by the energy of the highest transition state. Computational methods can be used to locate these transition state structures, which represent the energy maxima along the reaction coordinate. The geometry of a transition state is characterized by the presence of one imaginary vibrational frequency, corresponding to the motion along the reaction path.

For the acid-catalyzed hydrolysis of "Ethane, 1,1-bis(ethylthio)-", the mechanism would likely involve protonation of one of the sulfur atoms, followed by the departure of an ethanethiol (B150549) molecule to form a sulfonium ion intermediate. Subsequent attack by water and further steps would lead to the final products. Computational modeling can determine the activation energies for each step of this process, providing a quantitative picture of the reaction kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic parameters for "Ethane, 1,1-bis(ethylthio)-", which can be invaluable for its characterization and for the interpretation of experimental spectra.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a standard tool for the prediction of nuclear magnetic resonance (NMR) chemical shifts. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C can be predicted with a high degree of accuracy. d-nb.info This requires geometry optimization of the molecule, often including the effects of different conformers through Boltzmann weighting, followed by the NMR calculation itself. d-nb.info The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies through quantum mechanical methods provides a theoretical infrared (IR) and Raman spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C-S stretching, and various bending modes. These predicted spectra can aid in the assignment of experimental IR and Raman bands.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Hypothetical)

The following table shows hypothetical ¹³C NMR chemical shifts for "Ethane, 1,1-bis(ethylthio)-" that could be obtained from DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH (methine) | 55.0 |

| CH₃ (acetaldehyde) | 20.5 |

| CH₂ (ethyl) | 28.0 |

| CH₃ (ethyl) | 15.0 |

Applications of Density Functional Theory (DFT) and Ab Initio Approaches

Both Density Functional Theory (DFT) and ab initio methods are powerful computational approaches that can be applied to study "Ethane, 1,1-bis(ethylthio)-".

Ab Initio Methods: These methods are based on first principles and solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. Ab initio calculations are well-suited for obtaining highly accurate geometries, energies, and molecular properties, though they can be computationally expensive, especially for larger molecules.

Density Functional Theory (DFT): DFT methods are generally more computationally efficient than high-level ab initio methods, making them suitable for a wide range of applications. d-nb.info DFT calculates the electronic structure based on the electron density rather than the many-electron wavefunction. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. d-nb.info DFT is widely used for geometry optimizations, frequency calculations, and the prediction of a variety of molecular properties, including those discussed in the preceding sections. d-nb.info For a molecule like "Ethane, 1,1-bis(ethylthio)-", DFT would be the method of choice for exploring its conformational landscape and predicting its spectroscopic properties due to the balance between accuracy and computational cost.

The application of these methods provides a detailed, atomistic-level understanding of the structure, properties, and reactivity of "Ethane, 1,1-bis(ethylthio)-", complementing and guiding experimental investigations.

Future Research Directions and Emerging Paradigms in Ethane, 1,1 Bis Ethylthio Chemistry

Development of Novel Catalytic Systems for its Synthesis and Chemical Transformations

The synthesis of Ethane (B1197151), 1,1-bis(ethylthio)- is typically achieved through the condensation of acetaldehyde (B116499) with two equivalents of ethanethiol (B150549), a reaction traditionally catalyzed by strong Brønsted or Lewis acids. wikipedia.org While effective, these methods can lack chemoselectivity and may not be compatible with sensitive functional groups. Future research is focused on developing milder, more selective, and recyclable catalytic systems.

Heterogeneous catalysts, such as zeolites and acid-functionalized silica (B1680970) gels, represent a promising frontier. dtu.dkorganic-chemistry.org These solid-supported acids offer advantages like ease of separation, potential for regeneration, and suitability for continuous flow processes. dtu.dk Research into novel Lewis acids, such as hafnium trifluoromethanesulfonate (B1224126), which can catalyze thioacetalization with high efficiency under mild conditions, is also an active area. organic-chemistry.orgresearchgate.net

Beyond synthesis, the chemical transformations of Ethane, 1,1-bis(ethylthio)- are ripe for catalytic innovation. The primary transformation is its deprotection back to acetaldehyde. Traditional methods often rely on stoichiometric heavy metal salts, like mercury(II) chloride, which pose significant environmental concerns. organic-chemistry.orgyoutube.com The development of new catalytic systems for mild and selective deprotection is a key challenge. Similarly, the Mozingo reduction, which uses Raney nickel to reduce the dithioacetal to an alkane, could be improved with more sustainable and less pyrophoric catalytic alternatives. youtube.com

| Catalyst Type | Examples | Application Area | Key Advantages | Future Direction |

| Lewis Acids | BF₃, ZnI₂, TiCl₄, Hafnium trifluoromethanesulfonate organic-chemistry.orgpearson.comacs.orgorganic-chemistry.org | Synthesis | High efficiency, mild conditions possible with newer catalysts. organic-chemistry.org | Development of water-tolerant and recyclable Lewis acids. |

| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄, Tungstophosphoric acid organic-chemistry.orgmdpi.com | Synthesis | Cost-effective, well-established methods. | Immobilization on solid supports for easier removal and recycling. |

| Heterogeneous Catalysts | Zeolites (e.g., H-beta), Acid-functionalized silica dtu.dkorganic-chemistry.org | Synthesis, Flow Chemistry | Recyclability, high selectivity, suitable for continuous processes. dtu.dk | Designing catalysts with optimized pore size and acidity for specific substrates. |

| Transition Metals | Raney Nickel, Mercury(II) salts organic-chemistry.orgyoutube.com | Transformations (Reduction, Deprotection) | Established reactivity for C-S bond cleavage. | Replacement with non-toxic, sustainable metal catalysts (e.g., iron, copper). |

Exploration of Unconventional Reactivity Pathways and New Derivatization Strategies

Perhaps the most significant area for future exploration lies in the unconventional reactivity of the dithioacetal group, a concept known as "umpolung" or the inversion of polarity. wikipedia.orgprinceton.edu In a carbonyl compound, the carbonyl carbon is electrophilic. However, once converted to a dithioacetal like Ethane, 1,1-bis(ethylthio)-, the proton on the central carbon becomes acidic and can be removed by a strong base, such as n-butyllithium. wikipedia.orgyoutube.com This process, central to the Corey-Seebach reaction, generates a potent carbon nucleophile—an acyl anion equivalent—from what was originally an electrophilic center. organic-chemistry.org

This umpolung reactivity opens up a vast landscape for new derivatization strategies. The resulting lithiated intermediate can react with a wide array of electrophiles to form new carbon-carbon bonds in ways that are not possible with the parent aldehyde. organic-chemistry.org Future research will likely focus on expanding the scope of electrophiles used and developing asymmetric versions of these reactions to create chiral molecules.

Chemical derivatization is also a powerful tool for improving the analytical detection of molecules. nih.govlibretexts.org New strategies could involve reacting Ethane, 1,1-bis(ethylthio)- with reagents that introduce a chromophore, fluorophore, or a permanently charged group to enhance its detectability in techniques like HPLC-UV or LC-MS/MS. spectroscopyonline.com

| Reaction Class | Electrophile Example | Resulting Product Structure | Significance |

| Alkylation | Alkyl Halides (e.g., Iodomethane) | 1,1-Bis(ethylthio)propane | Forms new C-C single bonds, chain extension. youtube.com |

| Hydroxylation | Epoxides (e.g., Ethylene oxide) | 3,3-Bis(ethylthio)propan-1-ol | Creates functionalized alcohols. |

| Carbonylation | Aldehydes/Ketones (e.g., Acetone) | 2-Methyl-1,1-bis(ethylthio)propan-2-ol | Access to α-hydroxy ketone precursors. organic-chemistry.org |

| Acylation | Acyl Chlorides (e.g., Acetyl chloride) | 2,2-Bis(ethylthio)propan-2-one | Synthesis of 1,2-dicarbonyl compound precursors. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. wuxiapptec.comnih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.com The synthesis of thioacetals, including Ethane, 1,1-bis(ethylthio)-, is particularly well-suited for this technology. researchgate.net The use of odorous and volatile thiols like ethanethiol can be managed more safely in an enclosed flow system. researchgate.net

A future research direction involves designing packed-bed reactors containing a solid-supported acid catalyst. researchgate.net A solution of acetaldehyde and ethanethiol would be continuously pumped through the reactor, yielding the product in a highly efficient and controlled manner. unimi.it This approach also allows for "telescoping" reactions, where the output stream from the thioacetal synthesis could flow directly into a subsequent reactor for further transformation without intermediate purification steps. wuxiapptec.com

Furthermore, the derivatization strategies discussed in section 7.2 are ideal for integration into automated synthesis platforms. chemistryworld.comchemrxiv.org An automated system could perform the deprotonation of Ethane, 1,1-bis(ethylthio)- in a central reactor and then distribute the resulting nucleophile into a multi-well plate, where a library of different electrophiles is added to each well. This would enable the rapid, parallel synthesis of hundreds of new derivatives for applications in drug discovery and materials science.

Potential for Derivatization in Supramolecular Chemistry and Materials Science Applications (as a component, not its material properties)

The dithioacetal linkage is emerging as a valuable functional group in materials science, particularly in the creation of dynamic and recyclable polymers. chemrxiv.org Recent studies have shown that polydithioacetals (PDTAs) can be synthesized by reacting dithiols with aldehydes. chemrxiv.org These polymers can be depolymerized back to macrocyclic monomers, enabling chemical recycling. chemrxiv.org By designing bifunctional analogues of its precursors (e.g., using a dialdehyde (B1249045) with ethanethiol or acetaldehyde with a dithiol), Ethane, 1,1-bis(ethylthio)- can serve as a model for monomeric units within these advanced materials. The dithioacetal bond can also participate in exchange reactions at elevated temperatures, leading to reprocessable thermoset materials known as vitrimers. chemrxiv.org

In supramolecular chemistry, the focus is on the non-covalent interactions between molecules. Ethane, 1,1-bis(ethylthio)- can be derivatized to act as a building block for larger, complex architectures like macrocycles. nih.govcore.ac.uk For example, a linear molecule could be synthesized with the 1,1-bis(ethylthio)ethane moiety at one end and a reactive group at the other. An intramolecular cyclization reaction would produce a macrocycle where the dithioacetal group is incorporated into the ring. This structural unit could serve multiple roles: as a stable, structurally defined corner piece, as a potential binding site for metal ions through its sulfur atoms, or as a cleavable linker that allows for the controlled disassembly of the supramolecular structure under specific chemical conditions.

| Application Area | Derivatization Strategy | Potential Role of Thioacetal Unit |

| Recyclable Polymers | Use of dithiols with acetaldehyde or ethanethiol with dialdehydes. chemrxiv.org | Forms the backbone linkage (polydithioacetal), enabling depolymerization. |

| Vitrimers | Incorporation into a cross-linked polymer network. chemrxiv.org | Acts as a dynamic covalent bond, allowing network rearrangement and reprocessing. |

| Photocleavable Materials | Synthesis with a photolabile precursor (e.g., o-nitrobenzaldehyde). nih.govrsc.org | Serves as a light-sensitive linker for controlled material degradation. |

| Macrocycle Synthesis | Create a linear precursor with reactive groups at both ends for ring-closing. core.ac.uk | Functions as a structural component, a metal-binding site, or a cleavable linker. |

Q & A

Q. Experimental Design for Environmental Fate

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C. Analyze aliquots via LC-MS/MS to quantify degradation products (e.g., ethanedithiol or sulfonic acids) .

- Photolysis assays : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and monitor degradation kinetics using UV spectroscopy .

- Sediment interaction tests : Measure adsorption coefficients () by mixing the compound with standardized sediments (e.g., OECD Guideline 106) .

Statistical tools like ANOVA should evaluate replicate variability, and degradation half-lives () must be reported with confidence intervals .

What safety protocols are critical when handling Ethane, 1,1-bis(ethylthio)- in laboratory settings?

Q. Safety and Handling Methodology

- Ventilation : Use fume hoods to mitigate inhalation risks, as thioethers may release volatile sulfur compounds .

- Personal protective equipment (PPE) : Nitrile gloves and aprons are mandatory; avoid latex due to permeability .

- Spill management : Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Refer to Safety Data Sheets (SDS) for toxicity thresholds (e.g., LD values) and ensure compliance with OSHA guidelines for sulfur-containing organics .

How can researchers mechanistically study the coordination chemistry of Ethane, 1,1-bis(ethylthio)- with transition metals?

Q. Advanced Mechanistic Inquiry

- Synthesis of metal complexes : React the compound with metal salts (e.g., CuCl, Ni(NO)) in ethanol/water mixtures. Characterize products via X-ray crystallography to determine binding modes (e.g., monodentate vs. bridging) .

- Spectroscopic titration : Use UV-Vis and EPR to monitor ligand-to-metal charge transfer (LMCT) bands and assess stability constants () .

- DFT modeling : Compare calculated metal-ligand bond lengths with crystallographic data to validate electronic structure predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.